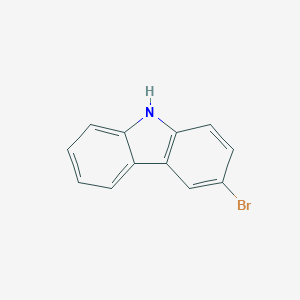

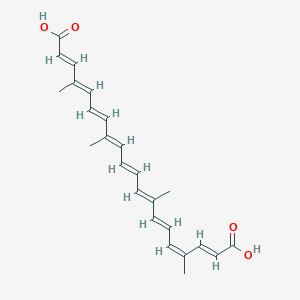

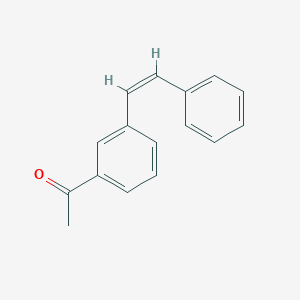

Methyl styrylphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

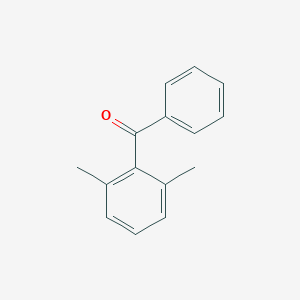

“Methyl styrylphenyl ketone” is a type of ketone, a class of organic compounds that contain a carbonyl group (a carbon-oxygen double bond). The carbonyl group in a ketone is attached to two carbon groups . The common names of ketones consist of the names of the groups attached to the carbonyl group, followed by the word ketone .

Synthesis Analysis

The synthesis of ketones has been a subject of interest in the field of organic chemistry. One method involves the use of carboxylic acids and organohalides. This method, known as the photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling, allows for the concise synthesis of highly functionalized ketones directly .

Molecular Structure Analysis

Ketones, including “Methyl styrylphenyl ketone”, have a carbonyl group (a carbon-oxygen double bond) as their functional group. The carbonyl carbon atom is attached to two carbon groups . The oxygen atom in the carbonyl group is more electronegative than the carbon atom, making the carbon-oxygen double bond highly polar .

Chemical Reactions Analysis

Aldehydes and ketones undergo a variety of reactions, many of which are nucleophilic addition reactions. These reactions can lead to the formation of alcohols, alkenes, diols, cyanohydrins, and imines, among others . Aldehydes can be readily oxidized to carboxylic acids, whereas ketones resist oxidation .

Physical And Chemical Properties Analysis

Ketones have several physical and chemical properties. They have a strong absorption at 1660–1770 cm−1 in the infrared spectrum, indicating the presence of a carbonyl group . The precise wavenumber of the infrared absorption can provide specific information about the environment of the carbonyl group in a compound .

Safety And Hazards

将来の方向性

The future directions in the study of ketones, including “Methyl styrylphenyl ketone”, involve their potential applications in various industries. For instance, methyl ketones are a group of highly reduced platform chemicals with applications in the fragrance, flavor, and pharmacological industries . There is interest in the development of microbial platforms for the industrial production of methyl ketones . Another future direction is the development of bio-based replacements for traditional hydrocarbon solvents .

特性

IUPAC Name |

1-[3-[(Z)-2-phenylethenyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUWQZDEKYVXSI-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)/C=C\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl styrylphenyl ketone | |

CAS RN |

1322-90-3 |

Source

|

| Record name | Acetophenone, ar-styryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)